N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazides, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and methylphenyl groups, along with the acetohydrazide moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15ClN2OS |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H15ClN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
BAIWDIPHPJOKHY-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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